4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol
Description
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group
Properties
CAS No. |
102764-92-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methyl-4-prop-2-ynoxypentan-2-ol |
InChI |
InChI=1S/C9H16O2/c1-5-6-11-9(3,4)7-8(2)10/h1,8,10H,6-7H2,2-4H3 |
InChI Key |
RTZXFUMWGVHQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OCC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol typically involves the reaction of 4-methylpentan-2-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The alkyne group in this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The ether linkage can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alkanes or alkenes.
Substitution: Various substituted ethers or alcohols.
Scientific Research Applications
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne group can participate in click chemistry reactions, while the ether linkage can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having an alkyne and ether group but differs in the presence of a silicon atom.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne and ether group but has a more complex aromatic structure.
Uniqueness: 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is unique due to its simple yet versatile structure, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Biological Activity
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate alkyl halides with alcohols under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its interactions with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives similar to 4-Methyl-4-[(prop-2-yn-1-yloxy)] compounds exhibit significant anticancer properties. For instance, a related compound demonstrated effective growth reduction in cancer cell lines such as HeLa and MCF-7 after 24 and 48 hours of treatment. The percent growth reduction varied based on concentration and treatment conditions, indicating a dose-dependent response .
Table 1: Percent Growth Reduction in Cancer Cell Lines
| Cell Line | Treatment (μM) | Percent Growth Reduction (%) |
|---|---|---|
| HeLa | 10 | 45 |
| MCF-7 | 10 | 50 |
| Vero | 10 | 30 |
The mechanisms through which 4-Methyl-4-[(prop-2-yn-1-yloxy] exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound shows potential in inhibiting cell cycle progression in various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Molecular Interactions : Molecular docking studies reveal that the compound interacts with key proteins involved in cancer progression, such as NEK2, with a binding energy indicative of strong interactions .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on HeLa Cells : A study conducted on HeLa cells treated with varying concentrations of the compound showed a significant decrease in cell viability, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of similar compounds. These studies indicated that doses below certain thresholds did not exhibit toxicity, supporting further investigation into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
